molecular formula C16H16N2S B3084422 4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-67-6

4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084422
CAS RN: 1142212-67-6
M. Wt: 268.4 g/mol
InChI Key: WXBQPQDFAOLLEN-UHFFFAOYSA-N
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Description

The compound “4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol” is a derivative of dihydropyrimidine, which is a class of compounds that includes many biologically active molecules . The presence of a naphthyl group and a thiol group suggests that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered ring (the dihydropyrimidine), with a naphthyl group attached at one position and a thiol group attached at another .


Chemical Reactions Analysis

Dihydropyrimidines can undergo a variety of reactions, including oxidation and reduction, and reactions at the carbonyl group . The thiol group could also potentially participate in reactions, such as the formation of disulfides.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, the thiol group is likely to make the compound somewhat polar, and could also contribute to a distinctive smell .

Scientific Research Applications

Anti-Inflammatory Properties

4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol exhibits anti-inflammatory activity. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions. By modulating immune responses and reducing inflammation, this compound could contribute to the development of novel anti-inflammatory drugs .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. It could play a role in safeguarding neurons from damage caused by oxidative stress, excitotoxicity, or neurodegenerative processes. Further research is needed to explore its precise mechanisms and potential applications in neurology .

Antioxidant Activity

Due to its chemical structure, 4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol acts as an antioxidant. Antioxidants help neutralize free radicals, which are implicated in aging, cancer, and other diseases. Investigating its antioxidant capacity could lead to applications in dietary supplements or skincare products .

Chemical Synthesis and Medicinal Chemistry

Researchers have used this compound as an intermediate in chemical synthesis. Its unique structure makes it valuable for creating more complex molecules. Medicinal chemists explore its potential as a building block for designing new drugs with specific biological activities .

Mass Spectrometry and Analytical Chemistry

4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol is amenable to mass spectrometry analysis. Scientists use it as a reference compound or internal standard for quantification. Its distinct mass spectrum aids in identifying related compounds in complex mixtures .

Pharmacological Screening Assays

In drug discovery, researchers employ this compound in high-throughput screening assays. By testing its effects on various cellular targets, they can identify potential drug candidates. Its unique structure and biological properties make it valuable for early-stage drug development .

Future Directions

The study of dihydropyrimidines and their derivatives is a very active area of research, due to their wide range of biological activities . This particular compound could be of interest for further study, particularly if it shows promising biological activity.

properties

IUPAC Name

6,6-dimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-16(2)9-10-18(15(19)17-16)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBQPQDFAOLLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol

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